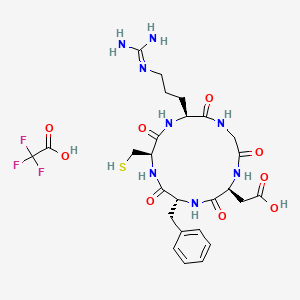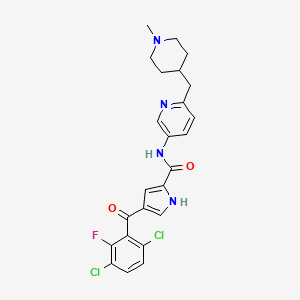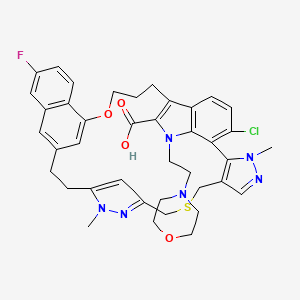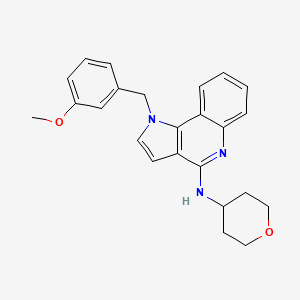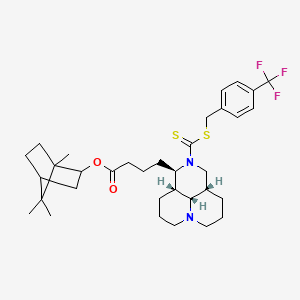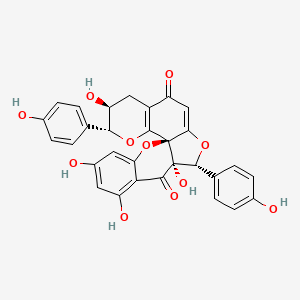
Amino-2-deoxy-D-galactose-15N (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-2-deoxy-D-galactose-15N (hydrochloride) is a nitrogen-15 labeled derivative of amino-2-deoxy-D-galactose hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The nitrogen-15 isotope labeling allows for detailed studies of metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino-2-deoxy-D-galactose-15N (hydrochloride) involves the incorporation of nitrogen-15 into the amino group of amino-2-deoxy-D-galactose. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful incorporation of the isotope.
Industrial Production Methods
Industrial production of amino-2-deoxy-D-galactose-15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Amino-2-deoxy-D-galactose-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Amino-2-deoxy-D-galactose-15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of nitrogen-containing compounds.
Biology: Employed in studies of glycoprotein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of liver diseases and metabolic disorders.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of amino-2-deoxy-D-galactose-15N (hydrochloride) involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows researchers to track the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Amino-2-deoxy-D-galactose hydrochloride: The non-labeled version of the compound.
2-Amino-2-deoxy-D-glucose: Another amino sugar with similar properties but different applications.
D-Galactosamine hydrochloride: A related compound used in liver disease research.
Uniqueness
Amino-2-deoxy-D-galactose-15N (hydrochloride) is unique due to its nitrogen-15 labeling, which provides enhanced capabilities for tracing and studying metabolic pathways. This makes it particularly valuable in research applications where detailed molecular insights are required.
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i7+1; |
InChI Key |
CBOJBBMQJBVCMW-LRPWDTCCSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

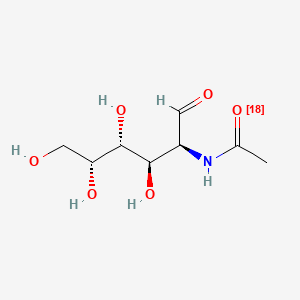
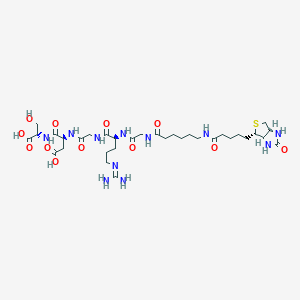
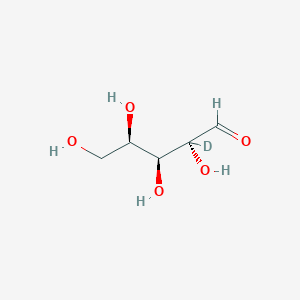
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
